![molecular formula C21H19N5O2 B2378871 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 899966-82-6](/img/structure/B2378871.png)
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to inhibition of enzymatic activity . This interaction can result in changes in cellular processes, such as cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating .
Result of Action
Similar compounds have been shown to have cytotoxic activities against certain cell lines . This suggests that the compound may induce cell death in certain contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step process involving the reaction of p-tolyl hydrazine with 2,4,6-trichloropyrimidine under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core. Subsequent acylation with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine yields the desired product.
Industrial Production Methods:
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions may target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction.
Substitution reactions often use nucleophiles or electrophiles, depending on the desired functional group.
Major Products Formed from These Reactions:
Oxidation of the p-tolyl group may yield p-carboxyphenyl derivatives.
Reduction can produce alcohol or amine derivatives.
Substitution reactions result in a variety of functionalized pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe to study enzyme activities and biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thus modulating cellular signaling pathways. The exact mechanism of action can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds: When compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide stands out due to its unique substitution pattern and the presence of the phenylpropanamide moiety. Similar compounds include:
4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5-yl derivatives without the phenylpropanamide group.
Other pyrazolo[3,4-d]pyrimidine analogs with different substituents at the pyrazole or pyrimidine rings.
Each of these compounds may exhibit distinct biological activities and chemical reactivity, making this compound a compound of particular interest for further study and application in various scientific fields.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-10-17(11-8-15)26-20-18(13-23-26)21(28)25(14-22-20)24-19(27)12-9-16-5-3-2-4-6-16/h2-8,10-11,13-14H,9,12H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDKOWQZLAQZTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Chlorophenyl)methyl]-3'-[3-(trifluoromethyl)phenyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2378788.png)



![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)
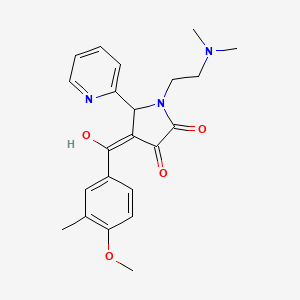
![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)
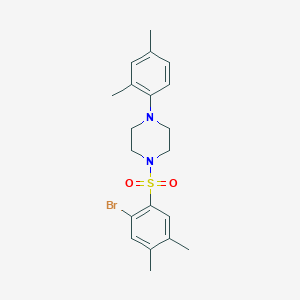
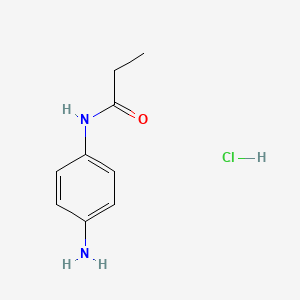
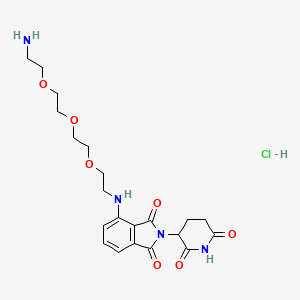
![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2378804.png)
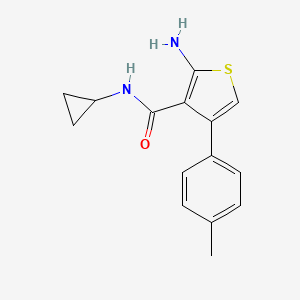
![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
